molecular formula C21H25ClN2O4S B057086 Repinotan hydrochloride CAS No. 144980-77-8

Repinotan hydrochloride

Cat. No. B057086
M. Wt: 437 g/mol
InChI Key: IGKYREHZJIHPML-UNTBIKODSA-N
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Description

Synthesis Analysis

The synthesis of repinotan hydrochloride involves complex chemical processes. A study outlined a 10-step synthesis starting from [U-14C]phenol, leading to the creation of [U-14C]repinotan hydrochloride, labeled uniformly in the aromatic ring of the chromane moiety. This synthesis process was critical for producing repinotan for pharmacokinetic and drug metabolism studies, highlighting the chemical intricacies involved in developing therapeutic agents like repinotan hydrochloride (Seidel et al., 2002).

Molecular Structure Analysis

Repinotan hydrochloride's molecular structure is characterized by its chromane moiety, a critical component for its activity as a 5-HT1A receptor agonist. The synthesis and labeling studies provide insight into the molecular complexity of repinotan, indicating the significance of its aromatic ring in its pharmacological profile. This structural attribute is essential for its interaction with the 5-HT1A receptor, mediating its therapeutic effects.

Chemical Reactions and Properties

Repinotan hydrochloride's chemical properties, such as its reactivity and stability, are influenced by its molecular structure. The process of labeling repinotan with carbon-14 for pharmacokinetic studies underscores the compound's capability to undergo chemical transformations, which are pivotal for understanding its metabolism and distribution within the body.

Physical Properties Analysis

The physical properties of repinotan hydrochloride, including its solubility and stability, are crucial for its formulation and delivery as a therapeutic agent. These properties determine the compound's pharmacokinetics, such as its absorption, distribution, metabolism, and excretion, which are essential for achieving the desired therapeutic effects.

Chemical Properties Analysis

Repinotan hydrochloride's chemical properties, such as its affinity for the 5-HT1A receptor, underlie its mechanism of action as a neuroprotective agent. Its ability to act as a full agonist at this receptor site suggests a complex interaction with the receptor, leading to the modulation of serotonin levels in the brain, which is thought to contribute to its potential therapeutic effects.

For more in-depth research and studies on Repinotan hydrochloride, including its synthesis, molecular structure, and chemical properties, the following references are invaluable sources of scientific information:

  • (Seidel et al., 2002): This study provides detailed insights into the synthesis and labeling of repinotan hydrochloride, which are crucial for understanding its pharmacological profile and potential therapeutic applications.

Scientific Research Applications

  • Treatment of Acute Ischemic Stroke :

    • A study evaluated the efficacy of repinotan in patients with acute ischemic stroke. However, it failed to demonstrate a clinical benefit over placebo, and its development in this area was discontinued (Teal et al., 2009).
  • Pharmacokinetics and Influence of Gender and Age :

    • Research on the pharmacokinetics of repinotan showed that its plasma clearance and volume of distribution are independent of dose, indicating linear pharmacokinetics. The study also found no significant influence of gender on the pharmacokinetics of repinotan in elderly subjects (Heinig et al., 2005).
  • Penetration in Brain Tissue in Animal Models :

    • Repinotan was found to rapidly penetrate brain tissue in healthy and injured animals, important for its neuroprotective efficacy. Its brain concentration was determined by the free plasma concentration, and its metabolites did not penetrate the blood-brain barrier (Schwarz et al., 2005).
  • Neuroprotective Efficacy in Animal Models :

    • The drug demonstrated strong neuroprotective efficacy in animal models of stroke and traumatic brain injury. It reduced infarct volume and showed a prolonged therapeutic window, suggesting potential for treating acute ischemic stroke in humans (Mauler & Horváth, 2005).
  • Use in Patients with Traumatic Brain Injury :

    • A study explored the safety and tolerability of repinotan in patients with severe traumatic brain injury. It found no adverse effects on critical parameters like intracranial pressure and hemodynamics, suggesting its safety in this context (Öhman et al., 2001).
  • Synthesis for Pharmacokinetics and Drug Metabolism Studies :

    • Repinotan was synthesized with 14C-labeling for studies of pharmacokinetics and drug metabolism, an important step in understanding its behavior in biological systems (Seidel et al., 2002).
  • Interethnic Differences in Pharmacokinetics :

    • A study evaluated the effect of ethnicity on the pharmacokinetics of repinotan, finding differences in clearance groups between Japanese and Caucasian populations. This research highlights the importance of considering ethnic differences in drug metabolism and efficacy (Tanigawa et al., 2006).

Future Directions

While Repinotan failed to demonstrate sufficient efficacy in phase II trials for the treatment of stroke, it continues to be investigated for other applications . It was found to be effective at counteracting the respiratory depression produced by morphine, though with slight reduction in analgesic effects . It may also be applicable to Parkinson’s, as it is able to reduce glutamate-induced excitotoxicity and thereby some cell death .

properties

IUPAC Name

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKYREHZJIHPML-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932465
Record name 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Repinotan hydrochloride

CAS RN

144980-77-8
Record name 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144980-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bay x 3702
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPINOTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
T Harkany, J Mulder, KM Horvath, J Keijser… - Neuroscience, 2001 - Elsevier
Recent evidence indicates that stimulation of postsynaptic 5-HT 1A receptors abates excitotoxic neuronal death. Here we investigated whether oral post-lesion administration of the 5-…
Number of citations: 57 www.sciencedirect.com
D Seidel, M Conrad, Y Schoof… - Journal of Labelled …, 2002 - Wiley Online Library
… To aid in the interpretation of the results of the study with [4chromane-14C]repinotan hydrochloride in humans the 14carbon-labelled 6-hydroxy metabolite [14C]M-6 was required as …
U Guenther, H Wrigge, N Theuerkauf… - Anesthesia & …, 2010 - journals.lww.com
… Repinotan hydrochloride is a selective 5-HT 1A -R-agonist already investigated in humans, but the effects on ventilation and nociception are unknown. In this study, we sought to …
Number of citations: 33 journals.lww.com
R Heinig, P Sundaresan, A Shah, M Boettcher - Clinical drug investigation, 2005 - Springer
… Repinotan hydrochloride plasma concentration vs time profiles in male and female volunteers (n = 6) following intravenous infusion of 0.1, 0.3 and 0.5 μ g/kg/h over 12 hours (geometric …
Number of citations: 2 link.springer.com
T Schwarz, B Beckermann, K Buehner… - … & drug disposition, 2005 - Wiley Online Library
… Repinotan hydrochloride (repinotan) is a highly potent and selective 5-HT1A full receptor agonist [1]. Repinotan induced a long lasting but reversible inhibition of neuronal firing in vitro […
Number of citations: 4 onlinelibrary.wiley.com
P Teal, S Davis, W Hacke, M Kaste, PD Lyden… - Stroke, 2009 - Am Heart Assoc
Background and Purpose— Repinotan hydrochloride is a serotonin (5-HT) 1A receptor full agonist with evidence of neuroprotection in animal models of permanent and transient focal …
Number of citations: 40 www.ahajournals.org
T Adayev, I Ray, R Sondhi, T Sobocki… - Biochimica et Biophysica …, 2003 - Elsevier
… Reinhard Jork (Bayer Corporation, CT) for helpful discussions and the gift of Repinotan hydrochloride (BAY x 3702). We also wish to express our gratitude to Dr. Trevor Biden and Dr. …
Number of citations: 109 www.sciencedirect.com
NE Mealy, R Castaner, L Martin, M del Fresno… - Drugs of the …, 2002 - access.portico.org
This month s Annual Review is dedicated to updated information on neurologic drugs. The following table lists 154 drugs under development in this area, some of which have been …
Number of citations: 3 access.portico.org
T Tanigawa, R Heinig, Y Kuroki… - Drug metabolism and …, 2006 - jstage.jst.go.jp
… Since concentrations were measured as repinotan hydrochloride equivalents, the reported concentration data were converted to free base equivalents for the PK evaluation by …
Number of citations: 9 www.jstage.jst.go.jp
R Heinig, MF Böttcher - Clinical drug investigation, 2005 - Springer
… Repinotan hydrochloride (HCl) plasma concentration vs time profiles in extensive metabolisers (EM, n = 5) and poor metabolisers (PM, n = 5) receiving intravenous repinotan 1 μ g/kg/h …
Number of citations: 1 link.springer.com

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